

# Application Notes and Protocols: Surface Modification of Liposomes with DSPE-PEG-COOH

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Dspe-peg14-cooh |           |
| Cat. No.:            | B15073766       | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic drugs make them ideal for various drug delivery applications.[1] Surface modification of liposomes with polymers like polyethylene glycol (PEG) is a widely adopted strategy to improve their pharmacokinetic profile. The inclusion of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-COOH) not only confers "stealth" characteristics, prolonging circulation time by reducing opsonization and clearance by the reticuloendothelial system (RES), but also provides a reactive carboxyl group on the liposome surface.[2] This terminal carboxyl group serves as a versatile anchor for the covalent conjugation of targeting ligands such as peptides (e.g., RGD), antibodies, or small molecules, enabling active targeting of liposomes to specific cells and tissues.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the formulation, surface functionalization, and characterization of liposomes modified with DSPE-PEG-COOH.

# **Applications**

## Methodological & Application





The primary application of DSPE-PEG-COOH modified liposomes is in targeted drug delivery. The terminal carboxyl group allows for the covalent attachment of targeting moieties, directing the liposomal drug carrier to specific sites of action, thereby enhancing therapeutic efficacy and reducing off-target side effects.

- Oncology: Liposomes can be functionalized with ligands that bind to receptors
  overexpressed on cancer cells. A prominent example is the conjugation of cyclic ArginineGlycine-Aspartic acid (cRGD) peptides to the carboxyl terminus of DSPE-PEG.[2] These
  RGD-modified liposomes can specifically target αvβ3 integrins, which are highly expressed
  on the surface of various tumor cells and neovasculature.[2]
- Gene Delivery: Cationic liposomes modified with DSPE-PEG-COOH can be used for targeted delivery of genetic material like siRNA. The carboxyl group can be conjugated with a targeting ligand to direct the lipoplexes to specific cells, while the cationic lipid facilitates the complexation with the negatively charged nucleic acids.[4][5]
- Theranostics: These functionalized liposomes can be co-loaded with a therapeutic agent and an imaging agent, creating a theranostic platform. For instance, doxorubicin (a chemotherapeutic) and indocyanine green (an imaging dye) can be encapsulated in liposomes surface-modified for targeting, allowing for simultaneous diagnosis and therapy.

### **Data Presentation**

The incorporation of DSPE-PEG-COOH and the subsequent conjugation of targeting ligands can influence the physicochemical properties of the liposomes. The following tables summarize typical quantitative data for liposome characterization.

Table 1: Physicochemical Properties of siRNA-Loaded Liposomes with Varying Surface Modifications



| Liposome<br>Formulation              | Average<br>Particle Size<br>(nm) | Polydispersity<br>Index (PDI) | Zeta Potential<br>(mV) | Entrapment<br>Efficiency (%) |
|--------------------------------------|----------------------------------|-------------------------------|------------------------|------------------------------|
| 1 mol%<br>PEGylated<br>Liposome      | 129.7 ± 51.0                     | N/A                           | +32.0 ± 1.3            | >96                          |
| 5 mol%<br>PEGylated<br>Liposome      | 230.7 ± 60.7                     | N/A                           | +25.3 ± 1.0            | >96                          |
| 1 mol% RGD-<br>PEGylated<br>Liposome | 156.4 ± 37.5                     | N/A                           | +24.9 ± 1.5            | 98.83 ± 0.01                 |
| 5 mol% RGD-<br>PEGylated<br>Liposome | 200.5 ± 40.2                     | N/A                           | +17.3 ± 0.6            | >96                          |

Data adapted from a study on siRNA-loaded liposomes.[4]

Table 2: Doxorubicin Encapsulation Efficiency in Various Liposomal Formulations

| Liposome Formulation                   | Drug Loading Method       | Encapsulation Efficiency (%) |
|----------------------------------------|---------------------------|------------------------------|
| PEGylated Liposomes                    | Ammonium Sulfate Gradient | >90                          |
| RGD-Modified Liposomes                 | pH-Gradient               | 95.23 ± 1.14                 |
| Folate-Targeted PEGylated<br>Liposomes | Remote Loading            | >95                          |
| pH-Sensitive PEGylated<br>Liposomes    | Ammonium Sulfate Gradient | 97.3 ± 1.4                   |

Data compiled from multiple sources.[6][7][8][9]



# **Experimental Protocols**

# Protocol 1: Preparation of Liposomes using the Thin-Film Hydration Method

This protocol describes the preparation of liposomes using the well-established thin-film hydration technique, followed by extrusion for size homogenization.[1]

#### Materials:

- Phospholipids (e.g., DSPC, DPPC)
- Cholesterol
- DSPE-PEG-COOH
- · Chloroform and/or Methanol
- Aqueous hydration buffer (e.g., PBS pH 7.4)
- · Round-bottom flask
- Rotary evaporator
- Water bath
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

#### Procedure:

- Dissolve the lipids (e.g., phospholipid, cholesterol, and DSPE-PEG-COOH at a desired molar ratio) in an organic solvent like chloroform or a chloroform/methanol mixture in a round-bottom flask.
- Attach the flask to a rotary evaporator.
- Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids.



- Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.
- Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
- Hydrate the lipid film by adding the aqueous buffer (pre-heated to above the lipid transition temperature).
- Agitate the flask by vortexing or manual shaking to detach the lipid film from the glass wall, forming a suspension of multilamellar vesicles (MLVs).
- To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
- Assemble the extruder with the desired pore size polycarbonate membranes (e.g., 100 nm).
- Pass the liposome suspension through the extruder multiple times (e.g., 11-21 passes) to achieve a homogenous size distribution.
- Store the prepared liposomes at 4°C.

# Protocol 2: Surface Functionalization via Carbodiimide Chemistry

This protocol details the covalent conjugation of an amine-containing ligand (e.g., RGD peptide) to the carboxyl groups on the liposome surface using EDC and Sulfo-NHS chemistry.

#### Materials:

- DSPE-PEG-COOH containing liposomes
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Amine-containing ligand (e.g., cRGD peptide)
- Activation Buffer (e.g., MES buffer, pH 6.0)



- Coupling Buffer (e.g., PBS, pH 7.4)
- Dialysis membrane or size exclusion chromatography column for purification

#### Procedure:

- Prepare a fresh solution of EDC and Sulfo-NHS in the activation buffer immediately before
  use.
- Add the EDC/Sulfo-NHS solution to the liposome suspension. A molar excess of EDC and Sulfo-NHS over the available carboxyl groups is recommended.
- Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups, forming a semi-stable amine-reactive Sulfo-NHS ester.
- Remove excess EDC and Sulfo-NHS by dialysis or using a size-exclusion spin column.
- Immediately add the amine-containing ligand, dissolved in the coupling buffer, to the activated liposome suspension.
- Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Purify the ligand-conjugated liposomes from unconjugated ligand and reaction byproducts using dialysis or size exclusion chromatography.

### **Protocol 3: Characterization of Modified Liposomes**

#### A. Particle Size and Zeta Potential:

- Dilute the liposome suspension in an appropriate buffer (e.g., deionized water or PBS).
- Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
- Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.
- B. Encapsulation Efficiency (EE%):



- Separate the unencapsulated (free) drug from the liposomes using methods like dialysis, size exclusion chromatography, or ultrafiltration.
- Disrupt the liposomes using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
- Quantify the total amount of drug (in the disrupted liposome fraction) and the amount of free drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).[4]
- Calculate the EE% using the following formula: EE% = [(Total Drug Free Drug) / Total Drug]
   x 100

#### C. In Vitro Drug Release:

- Place a known concentration of drug-loaded liposomes in a dialysis bag with a suitable molecular weight cut-off.
- Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4, or acetate buffer pH 5.5 to simulate endosomal conditions) at 37°C with constant stirring.
- At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
- Quantify the amount of released drug in the aliquots using an appropriate analytical method.
- Plot the cumulative percentage of drug released versus time.

#### D. In Vitro Cellular Uptake:

- Seed the target cells in 24- or 96-well plates and allow them to adhere overnight.
- Incubate the cells with fluorescently labeled liposomes (e.g., containing a fluorescent lipid or encapsulated fluorescent dye) at 37°C for a specific period (e.g., 1-4 hours).
- Wash the cells with cold PBS to remove non-internalized liposomes.
- Lyse the cells and quantify the fluorescence using a plate reader.



 Alternatively, visualize the cellular uptake using fluorescence microscopy or quantify it using flow cytometry.[10]

# Visualizations Signaling Pathway



Click to download full resolution via product page

Caption: RGD-Integrin mediated signaling pathway.[10]

# **Experimental Workflow**





Click to download full resolution via product page

Caption: Experimental workflow for targeted liposome development.

# **Cellular Uptake Mechanisms**





Click to download full resolution via product page

Caption: Receptor-mediated endocytosis of functionalized liposomes.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges -PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Ligation Strategies for Targeting Liposomal Nanocarriers PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of DSPE-PEG-cRGD Modified Cationic Liposomes for Delivery of OC-2 shRNA and The Antitumor Effects on Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and in vitro Anti-tumor Activity of Doxorubicin Liposomes Decorated with RGD Peptide [cjph.com.cn]
- 7. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of A Novel Ligand for Folate-mediated Targeting liposomes -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomal Doxorubicin Delivery Systems: Effects of Formulation and Processing Parameters on Drug Loading and Release Behavior (2016) | Zahra Mohammadi | 20 Citations [scispace.com]
- 10. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Surface Modification of Liposomes with DSPE-PEG-COOH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15073766#surface-modification-of-liposomes-withdspe-peg14-cooh]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com